molecular formula C17H10N2OS2 B6019833 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile CAS No. 29947-12-4

4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile

Cat. No. B6019833
CAS RN: 29947-12-4
M. Wt: 322.4 g/mol
InChI Key: JUFQZKJFWVOAGE-XNTDXEJSSA-N
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Description

4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile, also known as OTBN, is a thiazolidine-based compound that has been widely researched for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is not fully understood, but it is believed to involve the formation of covalent adducts with target proteins and enzymes. The thiazolidine moiety of this compound is thought to be responsible for its ability to react with nucleophilic amino acid residues in proteins, leading to the formation of stable adducts that inhibit enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in various metabolic pathways, including the polyol pathway and the insulin signaling pathway. In vivo studies have suggested that this compound may have potential therapeutic applications for the treatment of diabetes, cancer, and fungal infections.

Advantages and Limitations for Lab Experiments

4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a variety of analytical techniques. However, this compound also has some limitations. Its reactivity with nucleophilic amino acid residues in proteins can make it difficult to study its mechanism of action, and its potential toxicity limits its use in certain experimental systems.

Future Directions

There are several future directions for research on 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile. One potential area of investigation is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique optical and electronic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states.

Synthesis Methods

4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile can be synthesized through a two-step process. The first step involves the synthesis of 4-(chloromethyl)benzonitrile, which is then reacted with thiosemicarbazide to yield this compound. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the compound.

Scientific Research Applications

4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In biochemistry, this compound has been investigated for its ability to inhibit the activity of enzymes such as aldose reductase and protein tyrosine phosphatase 1B. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and nanotechnology.

properties

IUPAC Name

4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2OS2/c18-11-13-8-6-12(7-9-13)10-15-16(20)19(17(21)22-15)14-4-2-1-3-5-14/h1-10H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFQZKJFWVOAGE-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C#N)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C#N)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364315
Record name ST50222383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29947-12-4
Record name NSC408998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50222383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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